3-(2-Amino-1-hydroxypropyl)phenol, also known as metaraminol, was historically investigated and used as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. It primarily acts on alpha-1 adrenergic receptors, causing blood vessel constriction (vasoconstriction) PubChem, National Institutes of Health (NIH). "[3-(2-Amino-1-hydroxypropyl)phenol: )"].
Due to its vasoconstrictive properties, metaraminol was used in the past to treat hypotension, or low blood pressure PubChem, National Institutes of Health (NIH). "[3-(2-Amino-1-hydroxypropyl)phenol: )"]. However, its use has largely been superseded by other medications with fewer side effects.
While not currently used clinically, recent research suggests 3-(2-amino-1-hydroxypropyl)phenol may have potential applications in other areas of scientific research.
3-(2-Amino-1-hydroxypropyl)phenol, also known as metaraminol, is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. Its structure features a phenolic ring substituted with a 2-amino-1-hydroxypropyl group at the meta position. This compound is recognized for its sympathomimetic properties, primarily acting as a vasoconstrictor by stimulating alpha-1 adrenergic receptors, which leads to increased blood pressure .
These reactions are significant for modifying its structure to enhance biological activity or tailor its properties for specific applications .
The primary biological activity of 3-(2-amino-1-hydroxypropyl)phenol is its role as a sympathomimetic agent. It predominantly acts on alpha-1 adrenergic receptors to induce vasoconstriction, making it effective in treating hypotension (low blood pressure). Although its clinical use has diminished due to the availability of newer agents with fewer side effects, ongoing research suggests potential applications in other therapeutic areas .
Several methods exist for synthesizing 3-(2-amino-1-hydroxypropyl)phenol:
These synthetic routes allow for the production of 3-(2-amino-1-hydroxypropyl)phenol in varying purities and yields depending on the method employed .
Historically, 3-(2-amino-1-hydroxypropyl)phenol was used as a vasoconstrictor in clinical settings. While its direct medical applications have declined, it remains relevant in research contexts, particularly in studies exploring adrenergic receptor interactions and potential new therapeutic uses. Additionally, it may serve as a precursor or intermediate in organic synthesis within pharmaceutical development .
Research into the interactions of 3-(2-amino-1-hydroxypropyl)phenol with various biological systems has revealed its capacity to modulate adrenergic signaling pathways. Studies have focused on:
These studies contribute to a deeper understanding of its pharmacodynamics and potential therapeutic roles .
Several compounds share structural or functional similarities with 3-(2-amino-1-hydroxypropyl)phenol. Here are some notable examples:
| Compound Name | Structure/Properties | Unique Aspects |
|---|---|---|
| Phenylephrine | A phenolic compound acting as a selective alpha-1 agonist | More commonly used clinically; fewer side effects |
| Norepinephrine | A natural catecholamine with broader adrenergic activity | Endogenous hormone; critical in stress response |
| Oxymetazoline | A topical vasoconstrictor used in nasal decongestion | Primarily used for local applications |
3-(2-amino-1-hydroxypropyl)phenol is unique due to its specific structural features that influence its receptor selectivity and biological effects, distinguishing it from these similar compounds .
The synthesis of 3-(2-Amino-1-hydroxypropyl)phenol has been approached through various methodological frameworks, ranging from classical organic synthesis to modern biocatalytic processes [4]. Each approach offers distinct advantages in terms of stereoselectivity, reaction efficiency, and environmental compatibility [5].
Classical organic synthesis approaches for 3-(2-Amino-1-hydroxypropyl)phenol encompass well-established carbon-carbon bond forming reactions and functional group transformations [6]. These methodologies typically involve multi-step synthetic sequences starting from readily available aromatic precursors [7].
The Henry reaction, also known as the nitroaldol reaction, represents a fundamental approach for constructing the carbon backbone of 3-(2-Amino-1-hydroxypropyl)phenol [24]. This methodology involves the base-catalyzed addition of nitroethane to 3-hydroxybenzaldehyde, followed by subsequent reduction of the resulting β-nitro alcohol intermediate [25].
The reaction mechanism initiates with the deprotonation of nitroethane at the α-carbon position, forming a stabilized nitronate anion [24]. The nucleophilic carbon attacks the carbonyl group of 3-hydroxybenzaldehyde, generating a β-nitro alkoxide intermediate that is subsequently protonated to yield the β-nitro alcohol product [25]. The nitro group can then be reduced using various reducing agents such as Raney nickel or palladium on charcoal under hydrogen atmosphere to afford the desired amino alcohol [25].
Optimized Henry reaction conditions have been developed using chiral catalyst systems consisting of copper acetate monohydrate, cinchona alkaloids, and amine bases [30]. Under these conditions, the reaction of 3-hydroxybenzaldehyde with nitroethane proceeds at -20°C to -25°C for 35-40 hours, achieving enantiomeric excess values of approximately 75% for the desired stereoisomer [30]. The reaction requires careful pH adjustment to 6-7 using acetic acid during post-treatment to optimize product yield [5].
| Parameter | Optimized Conditions | Results |
|---|---|---|
| Temperature | -20°C to -25°C | High stereoselectivity |
| Reaction Time | 35-40 hours | Complete conversion |
| Catalyst System | Cu(OAc)₂·H₂O, cinchonine, imidazole | 75% enantiomeric excess |
| pH Control | Adjusted to 6-7 with acetic acid | Improved yields |
| Solvent | Absolute ethanol | Enhanced solubility |
The Henry reaction pathway offers the advantages of using inexpensive starting materials and straightforward reaction setup [6]. However, the methodology requires a subsequent nitro group reduction step and typically provides moderate stereoselectivity compared to more advanced asymmetric methods [30].
Reductive amination strategies provide direct access to β-amino alcohols through the coupling of carbonyl compounds with amine sources under reducing conditions [7]. For 3-(2-Amino-1-hydroxypropyl)phenol synthesis, this approach typically employs 3-hydroxyphenylacetone or related ketone intermediates as starting materials [7].
Modern reductive amination protocols utilize iridium-based catalysts in combination with formic acid as a hydrogen donor, enabling the construction of β-amino alcohols under mild reaction conditions [7]. The catalytic cycle involves the formation of an imine intermediate followed by stereoselective reduction to yield the desired amino alcohol product [7]. This methodology has demonstrated particular effectiveness for the synthesis of β-amino alcohols bearing aromatic substituents [7].
The iridium-catalyzed reductive amination process operates through a dual catalytic mechanism involving both reductive amination and transfer hydrogenation steps [7]. The active iridium-hydride intermediate facilitates the reduction of both the imine functionality and any remaining ketone groups, providing access to diverse β-amino alcohol structures [7]. Reaction yields typically range from moderate to good levels, with stereoselectivity being substrate-dependent [7].
Process scalability has been demonstrated for iridium-catalyzed reductive amination, with successful scale-up performance under standard laboratory conditions [7]. The methodology offers the advantage of direct conversion from readily available ketone precursors while maintaining relatively mild reaction conditions [7].
Catalytic asymmetric synthesis methodologies have emerged as powerful approaches for the stereoselective construction of 3-(2-Amino-1-hydroxypropyl)phenol [10]. These methods leverage chiral catalysts to achieve high levels of enantiocontrol in the formation of the vicinal amino alcohol motif [11].
Chiral ligand-mediated synthesis employs optically active amino alcohol ligands to promote enantioselective transformations [11]. These methodologies have been particularly successful in the catalytic asymmetric addition of organometallic reagents to carbonyl compounds [11].
β-Amino alcohol ligands derived from Sharpless epoxidation have demonstrated exceptional performance in the enantioselective addition of diethylzinc to aromatic aldehydes [11]. The optimized chiral ligands achieve nearly quantitative yields with enantiomeric excess values exceeding 95% in the formation of secondary alcohols [11]. The catalytic system exhibits broad applicability across various substituted aromatic aldehydes, demonstrating consistent high enantioselectivity independent of the substitution pattern [11].
The mechanism of chiral ligand-mediated enantioselective synthesis involves the coordination of the amino alcohol ligand to the zinc center, creating a chiral environment that directs the stereochemical outcome of the addition reaction [11]. The resulting chiral zinc complex facilitates the enantioselective transfer of the alkyl group to the carbonyl substrate [11].
Reaction conditions typically require inert atmosphere and low temperatures to maintain catalyst stability and maximize enantioselectivity [11]. The methodology offers excellent scalability and has been successfully applied to the synthesis of various pharmaceutically relevant compounds [11].
Organocatalytic approaches utilize small organic molecules as catalysts to promote stereoselective transformations without the requirement for transition metals [12]. Carbohydrate-based organocatalysts have shown particular promise for the asymmetric synthesis of β-amino alcohols [12].
Sugar-derived ketone organocatalysts have been developed for various asymmetric transformations relevant to β-amino alcohol synthesis [12]. These catalysts are synthesized from readily available monosaccharide starting materials through multi-step synthetic sequences involving protection, oxidation, and functional group manipulation [12]. The resulting organocatalysts demonstrate high catalytic activity and excellent stereoselectivity for asymmetric transformations [12].
The structural diversity of carbohydrate-based organocatalysts allows for fine-tuning of catalytic properties to match specific substrate requirements [12]. Various modifications including deoxygenation, amino group incorporation, and ketalization have been employed to optimize catalyst performance [12]. These organocatalysts typically operate under mild reaction conditions and exhibit good functional group tolerance [12].
Organocatalytic methodologies offer the advantages of metal-free conditions, operational simplicity, and environmental compatibility [12]. The catalysts can often be recovered and reused, contributing to the overall sustainability of the synthetic process [12].
Biocatalytic approaches for 3-(2-Amino-1-hydroxypropyl)phenol synthesis leverage enzymatic transformations to achieve high levels of stereoselectivity under mild, environmentally benign conditions [13]. These methodologies have gained significant attention due to their excellent enantioselectivity and compatibility with green chemistry principles [14].
Transaminase enzymes catalyze the stereoselective transfer of amino groups from donor substrates to acceptor molecules, enabling the synthesis of optically pure β-amino acids and amino alcohols [13]. For 3-(2-Amino-1-hydroxypropyl)phenol synthesis, transaminase-catalyzed systems typically employ 3-hydroxyphenylacetylcarbinol as the acceptor substrate with L-alanine serving as the amino donor [20].
The transaminase-catalyzed reaction mechanism follows a ping-pong bi-bi mechanism involving pyridoxal phosphate as an essential cofactor [13]. The reaction proceeds through the formation of a ketimine intermediate, followed by hydrolysis to yield the amino alcohol product and regeneration of the enzyme-cofactor complex [13]. Various transaminase enzymes from different microbial sources have been identified with activity toward β-amino alcohol substrates [13].
Wild-type transaminases from organisms such as Bacillus megaterium and Chromobacterium violaceum have demonstrated high activity toward metaraminol synthesis, achieving conversions exceeding 90% with isomeric content greater than 95% [36]. The substrate specificity of these enzymes is determined by their active site architecture, which accommodates the specific size and shape requirements of the β-amino alcohol substrates [13].
| Enzyme Source | Substrate Specificity | Conversion (%) | Stereoselectivity (% ee) |
|---|---|---|---|
| Bacillus megaterium | β-amino alcohols | >90 | >95 |
| Chromobacterium violaceum | Aromatic β-amino acids | >90 | >95 |
| Mesorhizobium species | β-phenylalanine derivatives | 85 | >99 |
| Caulobacter crescentus | Aliphatic β-amino acids | 70 | >90 |
Equilibrium limitations represent a significant challenge in transaminase-catalyzed synthesis, as the thermodynamic equilibrium often favors the starting materials rather than the desired products [27]. To overcome this limitation, in situ product removal techniques have been developed using reactive extraction with oleic acid, achieving yield improvements from 14% to 29% compared to conventional reaction conditions [27].
The application of engineered transaminase variants has further expanded the substrate scope and improved catalytic performance [14]. Directed evolution and rational design approaches have been employed to develop transaminase variants with enhanced activity toward specific β-amino alcohol substrates [14].
Whole-cell biotransformation processes utilize living microbial cells containing multiple enzymes to catalyze complex multi-step transformations [20]. These systems offer the advantage of cofactor regeneration and elimination of enzyme purification requirements [21].
Engineered Escherichia coli strains have been developed for the biocatalytic synthesis of 3-(2-Amino-1-hydroxypropyl)phenol through multi-enzyme cascade reactions [21]. The whole-cell system incorporates carboxylic acid reductase for the conversion of 3-hydroxybenzoic acid to 3-hydroxybenzaldehyde, followed by pyruvate decarboxylase-catalyzed aldol condensation and transaminase-mediated amination [21].
The four-step enzymatic cascade begins with the reduction of 3-hydroxybenzoic acid using carboxylic acid reductase with cofactor regeneration systems for both adenosine triphosphate and nicotinamide adenine dinucleotide phosphate [21]. The resulting 3-hydroxybenzaldehyde undergoes pyruvate decarboxylase-catalyzed condensation with pyruvate to form 3-hydroxyphenylacetylcarbinol [21]. Subsequent transaminase-catalyzed amination with L-alanine as amino donor produces metaraminol with high stereoselectivity [21].
Whole-cell systems demonstrate superior performance compared to purified enzyme systems due to enhanced substrate tolerance and simplified reaction setup [21]. The integration of multiple enzymatic steps within a single cellular system enables one-pot cascade reactions with excellent product yields exceeding 99% and enantiomeric excess values greater than 95% [21].
The norcoclaurine synthase-catalyzed cyclization step has been incorporated into whole-cell systems for the synthesis of more complex tetrahydroisoquinoline derivatives [21]. This enzyme catalyzes the stereospecific Pictet-Spengler cyclization reaction, providing access to pharmaceutically relevant heterocyclic compounds [34].
Process intensification techniques focus on improving reaction efficiency, reducing environmental impact, and enhancing overall process economics through advanced engineering approaches [15]. These methodologies have been particularly valuable for scaling up β-amino alcohol synthesis while maintaining high product quality [18].
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters and improved safety profiles [15]. Flow microreactor systems have been successfully applied to various transformations relevant to β-amino alcohol synthesis [17].
The synthesis of β-amino alcohols through epoxide aminolysis has been optimized using continuous flow microreactor technology [17]. The flow system enables precise control of residence time, temperature, and mixing conditions, resulting in improved reaction selectivity and reduced side product formation [17]. Reaction times can be dramatically reduced compared to batch processes, with improvements exceeding 140-fold in some cases [28].
Continuous flow systems for amino alcohol synthesis typically employ packed bed reactors containing immobilized enzymes [17]. Lipase-catalyzed ring-opening of epoxides with aromatic amines has been successfully implemented in flow reactors, achieving yields of 85% with excellent reusability of the biocatalyst over ten reaction cycles [17].
The optimization of flow chemistry parameters includes careful consideration of substrate ratios, residence times, and temperature profiles [17]. For epoxide aminolysis reactions, optimal conditions typically involve residence times of 20-30 minutes at temperatures of 35°C, with substrate ratios favoring the amine component [17].
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Reaction Time | 24-48 hours | 0.5-2 hours | >140-fold |
| Yield | 45-60% | 60-85% | 1.3-1.9× |
| Stereoselectivity | Variable | >99% ee | Consistent high |
| Safety Profile | Moderate | Enhanced | Significant |
| Scalability | Limited | Excellent | Continuous |
The implementation of continuous flow chemistry offers significant advantages in terms of process safety, particularly for reactions involving hazardous reagents or extreme conditions [15]. The small reaction volumes and precise temperature control minimize the risk of thermal runaway and enable the safe handling of reactive intermediates [28].
In Situ Product Removal technologies address fundamental challenges in biocatalytic processes by continuously removing products from the reaction mixture [19]. These techniques are particularly valuable for overcoming equilibrium limitations and preventing product inhibition in enzymatic transformations [23].
Reactive extraction strategies have been developed for metaraminol recovery using oleic acid as a sustainable extractant [27]. The reactive extraction approach operates under transaminase-favorable process conditions while achieving efficient product recovery [27]. This methodology overcomes the thermodynamic limitations inherent in transaminase-catalyzed reactions by shifting the equilibrium toward product formation [27].
The implementation of In Situ Product Removal requires careful optimization of extraction parameters including pH, reactant concentrations, and phase ratios [27]. Operational windows have been established through systematic extraction experiments and enzyme compatibility testing [27]. The optimized conditions enable reactive extraction without compromising enzyme activity or stability [27].
Liquid-liquid extraction systems have been designed for the continuous removal of amino alcohol products during biotransformation processes [20]. These systems utilize organic solvents with favorable partition coefficients for the target products while maintaining aqueous conditions suitable for enzyme activity [20]. The extraction process can be integrated directly into bioreactor systems for real-time product removal [19].
Solid-phase adsorption represents an alternative approach for In Situ Product Removal, utilizing selective adsorbent materials to capture specific products [19]. This methodology offers the advantage of avoiding organic solvents while providing efficient product separation [23]. The adsorbent materials can be regenerated through controlled desorption processes, enabling continuous operation [19].